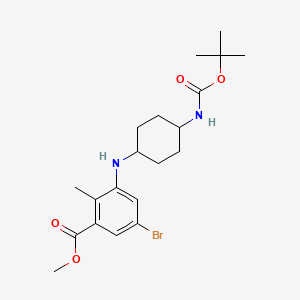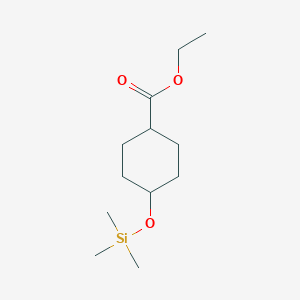
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is an organic compound that features a piperazine ring substituted with a pyridine ring and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile typically involves the reaction of 4-pyridin-3-yl-piperazine with acetonitrile under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The piperazine and pyridine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions of piperazine and pyridine derivatives with biological targets. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
Medically, this compound has potential applications in developing new pharmaceuticals. Its structure suggests it could interact with various biological pathways, making it a candidate for drug development.
Industry
In industry, this compound could be used in the production of materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for modifications that can tailor material properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine and pyridine rings can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine and pyridine derivatives, such as:
- 4-(Pyridin-3-yl)piperazine
- 1-(4-Pyridyl)piperazine
- 4-(2-Pyridyl)piperazine
Uniqueness
2-(4-(Pyridin-3-yl)piperazin-1-yl)acetonitrile is unique due to the presence of both a piperazine ring and a nitrile group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler piperazine or pyridine derivatives.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
2-(4-pyridin-3-ylpiperazin-1-yl)acetonitrile |
InChI |
InChI=1S/C11H14N4/c12-3-5-14-6-8-15(9-7-14)11-2-1-4-13-10-11/h1-2,4,10H,5-9H2 |
Clave InChI |
RUJWLMIZFOKTNR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC#N)C2=CN=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(6-Aminopyridin-3-yl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B8545510.png)






![Benzo[b]thiophene-2-carboxamide,3-amino-6-[2-[(aminocarbonyl)amino]ethyl]-4-(cyclopentylmethoxy)-](/img/structure/B8545564.png)

![[4-Methyl-2-(3-methylphenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B8545578.png)

![2-([1,1'-Biphenyl]-3-yl)acetonitrile](/img/structure/B8545587.png)
![alpha-[(2-Carboxy-4-methylphenyl)amino]-gamma-butyrolactone](/img/structure/B8545600.png)

